molecular formula C9H10F2O B2818374 5-Ethoxy-1,2-difluoro-3-methylbenzene CAS No. 1803790-28-4

5-Ethoxy-1,2-difluoro-3-methylbenzene

Cat. No.: B2818374
CAS No.: 1803790-28-4
M. Wt: 172.175
InChI Key: CDIHUISPLBLNSB-UHFFFAOYSA-N
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Description

5-Ethoxy-1,2-difluoro-3-methylbenzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of two fluorine atoms, an ethoxy group, and a methyl group attached to a benzene ring. The molecular formula of this compound is C9H10F2O, and it has a molecular weight of 172.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,2-difluoro-3-methylbenzene can be achieved through various synthetic routes. One common method involves the use of fluorinated reagents in a substitution reaction. . These reagents are effective for the conversion of alcohols to alkyl fluorides and aldehydes to gem-difluorides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar fluorination techniques. The process may include the use of catalytic cyclization and fluoridation reactions to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1,2-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The fluorine atoms and ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophilic or electrophilic reagents depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-Ethoxy-1,2-difluoro-3-methylbenzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,2-difluoro-3-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorotoluene: Similar structure but lacks the ethoxy group.

    2,3-Difluoro-5-methoxytoluene: Similar structure with a methoxy group instead of an ethoxy group.

    2,3-Difluoro-4-ethoxytoluene: Similar structure with the ethoxy group in a different position.

Uniqueness

5-Ethoxy-1,2-difluoro-3-methylbenzene is unique due to the specific positioning of the fluorine atoms and the ethoxy group, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-ethoxy-1,2-difluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-3-12-7-4-6(2)9(11)8(10)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIHUISPLBLNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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